N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-22-16-15(5-2-7-18-16)17(20)19(10-13-6-8-21-12-13)11-14-4-3-9-23-14/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAYORMTWMPGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then reacted with nicotinamide under specific conditions to form the final product. Common reagents include coupling agents like DMT/NMM/TsO- or EDC, and the reactions are often carried out under microwave-assisted conditions to enhance efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow chemistry and other advanced techniques may be employed to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: Using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions with reagents like NaOH or K₂CO₃.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in treating various diseases, including bacterial infections and inflammation.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to act as a building block for more complex molecules makes it indispensable in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Nicotinamide Derivatives with Thiophene Substituents ()
Compound Class: N-(thiophen-2-yl)nicotinamide derivatives (e.g., ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate, 4a).
- Structural Similarities :
- Core nicotinamide scaffold.
- Thiophene ring attached via methylene group.
- Key Differences: Target compound incorporates a furan-3-ylmethyl group and a methylthio (-SMe) substituent on the pyridine ring, absent in 4a–4s. 4a–4s feature cyano and ester groups on the thiophene ring, enhancing fungicidal activity .
- Biological Activity :
Table 1 : Selected Physicochemical Properties of Nicotinamide Derivatives
*Calculated based on molecular formula.
Acetamide Derivatives with Thiophene and Furan Groups ()
Compound 1: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide ().
- Structural Similarities :
- N-(thiophen-2-ylmethyl) substitution.
- Amide backbone.
- Key Differences: Acetamide core vs. nicotinamide. Additional pyrazole and 4-methylphenoxy groups in ’s compound.
Compound 2: 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide ().
- Structural Similarities :
- Dual N-(heteroaromatic methyl) groups (furan-3-ylmethyl and thiophen-2-ylmethyl).
- Key Differences: Acetamide core vs. nicotinamide. Fluorophenoxy substituent in ’s compound.
- Physicochemical Data: Molecular weight: 345.4 g/mol (C₁₈H₁₆FNO₃S) .
Thiophene-Containing Quinolones ()
Compound Class: N-[2-(5-(methylthio)thiophen-2-yl)-2-oxoethyl]piperazinyl quinolones.
- Relevance :
- Thiophene and methylthio groups enhance antibacterial activity.
- Demonstrates the role of sulfur-containing substituents in modulating bioactivity .
Biological Activity
N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 357.5 g/mol. The structure features a furan and thiophene moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O2S2 |
| Molecular Weight | 357.5 g/mol |
| CAS Number | 1421508-03-3 |
Research indicates that compounds containing furan and thiophene rings exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Antioxidant Properties : The furan and thiophene groups may contribute to antioxidant activity, reducing oxidative stress in cells.
- Modulation of Signaling Pathways : Potential interactions with signaling pathways related to inflammation and cell proliferation.
Case Studies
-
Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
- Study Reference : A study published in Journal of Medicinal Chemistry found that similar compounds exhibited IC50 values in the micromolar range against breast and colon cancer cell lines.
-
Antimicrobial Effects : Research has shown that compounds with similar structures possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.
- Study Reference : A publication in Pharmaceutical Biology reported on the antimicrobial efficacy of thiophene-containing compounds, noting a broad spectrum of activity.
Pharmacological Studies
Pharmacological evaluations reveal promising results for this compound:
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity | Effective against multiple cancer types |
| Antimicrobial assays | Active against a range of bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
